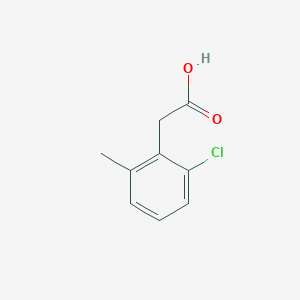
Ácido 2-(2-cloro-6-metilfenil)acético
Descripción general
Descripción
“2-(2-Chloro-6-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is closely related to other compounds such as 2-Methylphenoxy acetic acid and 2-Chlorophenylacetic acid .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-6-methylphenyl)acetic acid” consists of a benzene ring substituted with a chlorine atom, a methyl group, and an acetic acid group . The exact 3D structure can be computed using computational chemistry methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-6-methylphenyl)acetic acid” include a molecular weight of 184.62 . Other properties such as melting point, boiling point, and solubility can be determined experimentally or predicted using computational methods .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Ácido 2-(2-cloro-6-metilfenil)acético: es un valioso bloque de construcción en la síntesis orgánica. Su posición bencílica es particularmente reactiva, lo que permite diversas transformaciones químicas, como la bromación por radicales libres, la sustitución nucleofílica y la oxidación . Esta reactividad se puede aprovechar para crear moléculas complejas para futuras investigaciones y desarrollo.
Química medicinal
En la síntesis de fármacos, compuestos como el ácido 2-(2-cloro-6-metilfenil)acético se utilizan para desarrollar nuevas moléculas farmacológicamente activas. Por ejemplo, sus derivados se pueden utilizar en la síntesis de potentes inhibidores de quinasas, que tienen aplicaciones en el tratamiento de enfermedades como la leucemia mieloide crónica (CML) .
Agricultura
Los derivados del compuesto se utilizan en la síntesis de herbicidas. La porción de ácido cloroacético, similar al ácido 2-(2-cloro-6-metilfenil)acético, se sabe que es un precursor en la producción de herbicidas fenóxicos, que se utilizan ampliamente en la agricultura para controlar las malezas de hoja ancha .
Mecanismo De Acción
Target of Action
It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-(2-Chloro-6-methylphenyl)acetic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The molecular weight of 200619 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the synthesis of new molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-6-methylphenyl)acetic acid. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Análisis Bioquímico
Biochemical Properties
2-(2-Chloro-6-methylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
2-(2-Chloro-6-methylphenyl)acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .
Molecular Mechanism
The molecular mechanism of 2-(2-Chloro-6-methylphenyl)acetic acid involves its interaction with specific biomolecules at the molecular level. It can bind to certain enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-6-methylphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to 2-(2-Chloro-6-methylphenyl)acetic acid can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-6-methylphenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(2-Chloro-6-methylphenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways associated with 2-(2-Chloro-6-methylphenyl)acetic acid is essential for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 2-(2-Chloro-6-methylphenyl)acetic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
2-(2-Chloro-6-methylphenyl)acetic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Propiedades
IUPAC Name |
2-(2-chloro-6-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFNRCKKXLLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



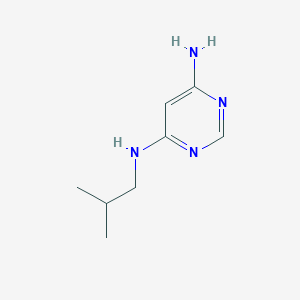
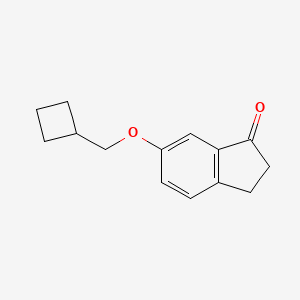


![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

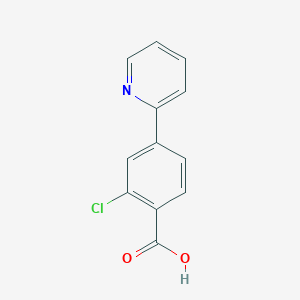
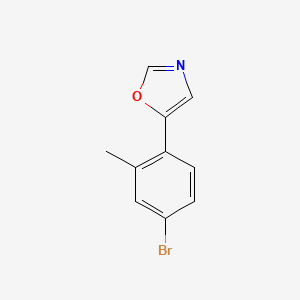
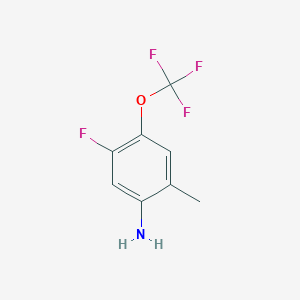
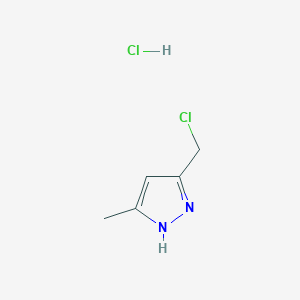
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

